molecular formula C15H14O3 B6378088 2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% CAS No. 1261976-41-3

2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95%

Cat. No. B6378088
CAS RN: 1261976-41-3
M. Wt: 242.27 g/mol
InChI Key: QGOYXUYHKAZCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% (2-F5-MMPP) is an organic compound that is used in a variety of scientific research applications. It is a white solid with a molecular weight of 211.25 g/mol and a melting point of 64-66 °C. It is soluble in water, ethanol, and acetone, and is insoluble in diethyl ether. 2-F5-MMPP has been studied for its potential therapeutic uses, and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% has been studied for its potential therapeutic uses, and has been found to possess a variety of biochemical and physiological effects. It has been studied for its anti-inflammatory and antioxidant properties, and has been found to possess potential anti-cancer activity. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In addition, it has been investigated for its potential to modulate the activity of certain enzymes, and has been found to possess anti-diabetic activity.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging reactive oxygen species, and as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It is also believed that the compound may inhibit the growth of certain bacteria and fungi by disrupting their cell membranes, and may modulate the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to possess anti-bacterial and anti-fungal activity, and to modulate the activity of certain enzymes. In addition, it has been found to possess anti-diabetic activity.

Advantages and Limitations for Lab Experiments

2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% is a relatively stable compound, with a melting point of 64-66 °C and a relatively low volatility. It is also soluble in water, ethanol, and acetone, making it easy to work with in the laboratory. However, it is insoluble in diethyl ether, making it difficult to purify by recrystallization. In addition, the compound is not very soluble in organic solvents, making it difficult to dissolve in organic solvents.

Future Directions

The potential therapeutic uses of 2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% are still being investigated. Future studies should focus on the compound’s ability to modulate the activity of certain enzymes, its potential anti-diabetic activity, and its potential to inhibit the growth of certain bacteria and fungi. In addition, further research should be conducted to identify the mechanism of action of the compound and to assess its potential toxicity. Finally, further studies should be conducted to identify potential drug delivery systems for the compound, as well as potential drug-drug interactions.

Synthesis Methods

2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-methoxy-3-methylphenol with formic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90 °C for several hours. The reaction product is then purified by recrystallization and isolated as a white solid.

properties

IUPAC Name

2-hydroxy-4-(4-methoxy-3-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-7-11(5-6-15(10)18-2)12-3-4-13(9-16)14(17)8-12/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOYXUYHKAZCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685162
Record name 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-5-(4-methoxy-3-methylphenyl)phenol

CAS RN

1261976-41-3
Record name 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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